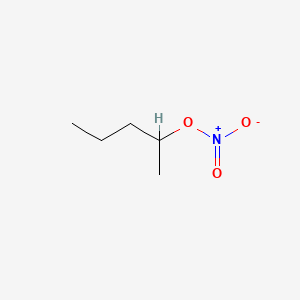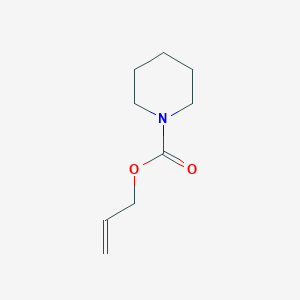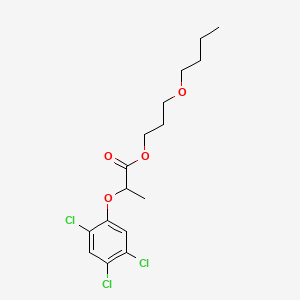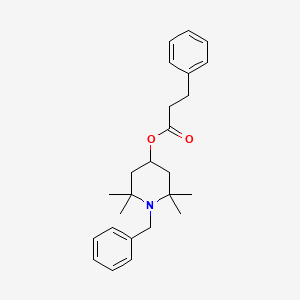
4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate is a chemical compound with the molecular formula C16H25NO It is a derivative of piperidinol, characterized by the presence of a benzyl group and four methyl groups attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate typically involves the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), followed by further chemical modifications . The reaction conditions often include the use of CuCr/Al2O3 catalysts, with the addition of promoters such as Sr to enhance catalytic performance .
Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate involves its interaction with specific molecular targets and pathways. For example, as an antagonist of the human H3 receptor, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and affect various physiological processes .
Comparación Con Compuestos Similares
2,2,6,6-Tetramethyl-4-piperidinol: A related compound with similar structural features but lacking the benzyl group.
1-Benzyl-2,2,6,6-tetramethylpiperidine: Another similar compound with a different functional group attached to the piperidine ring.
Uniqueness: 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate is unique due to the presence of both the benzyl group and the hydrocinnamate moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
20811-90-9 |
|---|---|
Fórmula molecular |
C25H33NO2 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(1-benzyl-2,2,6,6-tetramethylpiperidin-4-yl) 3-phenylpropanoate |
InChI |
InChI=1S/C25H33NO2/c1-24(2)17-22(28-23(27)16-15-20-11-7-5-8-12-20)18-25(3,4)26(24)19-21-13-9-6-10-14-21/h5-14,22H,15-19H2,1-4H3 |
Clave InChI |
HOGLVZDRLPOPQS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1CC2=CC=CC=C2)(C)C)OC(=O)CCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








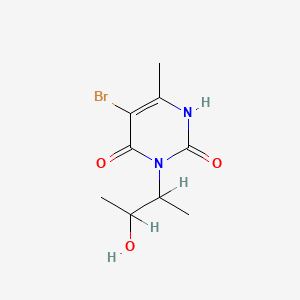
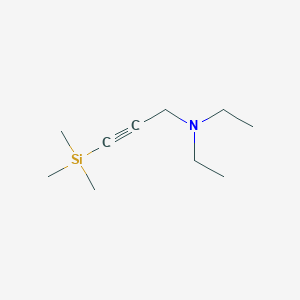
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
